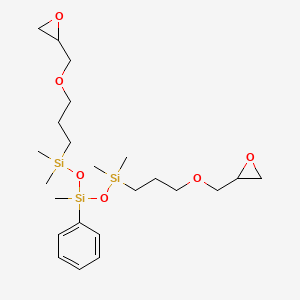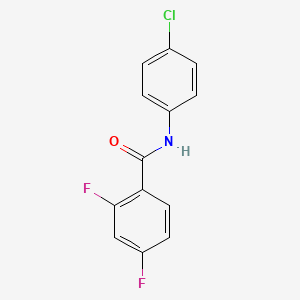
1,5-Bis(glycidoxypropyl)-3-phenyl-1,1,3,5,5-pentamethyltrisiloxane
Vue d'ensemble
Description
1,5-Bis(glycidoxypropyl)-3-phenyl-1,1,3,5,5-pentamethyltrisiloxane is a siloxane-based compound that features both epoxy and phenyl functional groups. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The presence of glycidoxypropyl groups provides reactivity towards a variety of substrates, while the phenyl group contributes to its stability and compatibility with organic systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(glycidoxypropyl)-3-phenyl-1,1,3,5,5-pentamethyltrisiloxane typically involves the hydrosilylation reaction of phenyltrisiloxane with allyl glycidyl ether. This reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under controlled conditions to ensure high yield and purity. The reaction proceeds as follows:
Reactants: Phenyltrisiloxane and allyl glycidyl ether.
Catalyst: Platinum-based catalyst (e.g., Karstedt’s catalyst).
Conditions: The reaction is carried out at elevated temperatures (typically around 80-120°C) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant flow rates, ensuring consistent product quality. The use of continuous flow technology also enhances safety and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(glycidoxypropyl)-3-phenyl-1,1,3,5,5-pentamethyltrisiloxane undergoes various chemical reactions, including:
Epoxy Ring-Opening Reactions: The glycidoxypropyl groups can undergo ring-opening reactions with nucleophiles, such as amines, alcohols, and thiols, forming stable covalent bonds.
Hydrosilylation Reactions: The compound can participate in further hydrosilylation reactions with unsaturated substrates, facilitated by platinum catalysts.
Substitution Reactions:
Common Reagents and Conditions
Epoxy Ring-Opening: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a base or acid catalyst.
Hydrosilylation: Platinum-based catalysts are used under inert atmosphere conditions at elevated temperatures (80-120°C).
Substitution: Electrophilic aromatic substitution reactions are carried out using reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
Epoxy Ring-Opening: The major products are glycidyl derivatives with various functional groups attached.
Hydrosilylation: The products are siloxane derivatives with additional organic functionalities.
Substitution: The products are phenyl derivatives with substituted functional groups.
Applications De Recherche Scientifique
1,5-Bis(glycidoxypropyl)-3-phenyl-1,1,3,5,5-pentamethyltrisiloxane has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a crosslinking agent in the synthesis of advanced polymers and resins, providing enhanced mechanical and thermal properties.
Surface Coatings: Employed in the formulation of coatings and adhesives, offering improved adhesion, durability, and chemical resistance.
Biomedical Applications: Utilized in the development of biocompatible materials for medical devices and drug delivery systems due to its stability and reactivity.
Nanotechnology: Applied in the functionalization of nanoparticles and nanocomposites, enhancing their dispersion and compatibility with various matrices.
Mécanisme D'action
The mechanism of action of 1,5-Bis(glycidoxypropyl)-3-phenyl-1,1,3,5,5-pentamethyltrisiloxane is primarily based on its ability to undergo epoxy ring-opening reactions and hydrosilylation. The glycidoxypropyl groups react with nucleophiles, forming stable covalent bonds, while the phenyl group provides stability and compatibility with organic systems. The platinum-catalyzed hydrosilylation reactions enable the compound to form siloxane linkages with various substrates, enhancing its versatility in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(glycidoxypropyl)tetramethyldisiloxane: Similar in structure but with fewer siloxane units, leading to different reactivity and properties.
Phenyltrimethoxysilane: Contains a phenyl group and silane functionality but lacks the glycidoxypropyl groups, resulting in different applications and reactivity.
3-Glycidoxypropyltrimethoxysilane: Contains glycidoxypropyl and trimethoxysilane groups but lacks the phenyl group, affecting its stability and compatibility.
Uniqueness
1,5-Bis(glycidoxypropyl)-3-phenyl-1,1,3,5,5-pentamethyltrisiloxane is unique due to its combination of glycidoxypropyl and phenyl functional groups, along with a trisiloxane backbone. This unique structure provides a balance of reactivity, stability, and compatibility, making it suitable for a wide range of applications in polymer chemistry, surface coatings, biomedical materials, and nanotechnology.
Propriétés
IUPAC Name |
bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-methyl-phenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O6Si3/c1-30(2,15-9-13-24-17-21-19-26-21)28-32(5,23-11-7-6-8-12-23)29-31(3,4)16-10-14-25-18-22-20-27-22/h6-8,11-12,21-22H,9-10,13-20H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYJNBPRFDRDPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCC1CO1)O[Si](C)(C2=CC=CC=C2)O[Si](C)(C)CCCOCC3CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O6Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722779 | |
| Record name | 1,1,3,5,5-Pentamethyl-1,5-bis{3-[(oxiran-2-yl)methoxy]propyl}-3-phenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865811-59-2 | |
| Record name | 1,1,3,5,5-Pentamethyl-1,5-bis{3-[(oxiran-2-yl)methoxy]propyl}-3-phenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-butylphenyl)-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B3160007.png)
![methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B3160015.png)
![Methyl 2-[[3-(dimethylaminomethylidenecarbamoyl)piperidin-1-yl]methyl]-3-nitrobenzoate](/img/structure/B3160026.png)

![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B3160040.png)





![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B3160096.png)
![(18-oxo-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-8-yl) acetate](/img/structure/B3160103.png)
